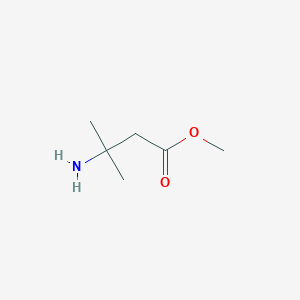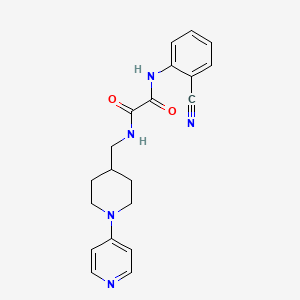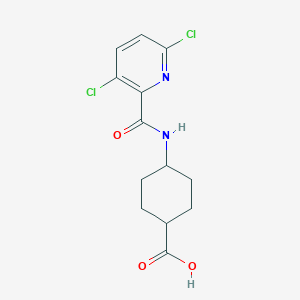![molecular formula C3H8NO4P B2467259 [(1E)-3-(hydroxyamino)prop-1-en-1-yl]phosphonic acid CAS No. 66508-29-0](/img/structure/B2467259.png)
[(1E)-3-(hydroxyamino)prop-1-en-1-yl]phosphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[(1E)-3-(hydroxyamino)prop-1-en-1-yl]phosphonic acid” is a chemical compound with the CAS Number: 66508-29-0 . It has a molecular weight of 153.07 . The compound is typically stored at a temperature of 4 degrees Celsius . It appears as a powder .
Molecular Structure Analysis
The IUPAC name for this compound is (E)- (3- (hydroxyamino)prop-1-en-1-yl)phosphonic acid . The InChI code is 1S/C3H8NO4P/c5-4-2-1-3-9(6,7)8/h1,3-5H,2H2, (H2,6,7,8)/b3-1+ . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a powder . It has a molecular weight of 153.07 .Applications De Recherche Scientifique
Synthesis and Structural Studies : [(1E)-3-(hydroxyamino)prop-1-en-1-yl]phosphonic acid and its derivatives are synthesized through various chemical processes. For instance, Yuan et al. (1993) described a facile synthesis process involving the reduction of dialkyl 1-(hydroxyimino)alkyl(aryl)phosphonate and subsequent acidic hydrolysis to obtain the corresponding hydroxyaminophosphonic acid (Yuan, Chen, Zhou, & Maier, 1993).
Applications in Chemistry and Biology : Phosphonic acids, including compounds similar to [(1E)-3-(hydroxyamino)prop-1-en-1-yl]phosphonic acid, find applications in various research fields. Sevrain et al. (2017) detailed how phosphonic acids are used in bioactive properties, bone targeting, design of supramolecular materials, surface functionalization, and medical imaging due to their structural analogy with phosphate moieties or coordination properties (Sevrain, Berchel, Couthon, & Jaffrès, 2017).
Enantioselective Synthesis : Research by Suyama et al. (2010) in organic chemistry demonstrated the use of [(1E)-3-(hydroxyamino)prop-1-en-1-yl]phosphonic acid derivatives in the enantioselective hydrophosphonylation of aldehydes, showcasing their significance in synthesizing optically active compounds (Suyama, Sakai, Matsumoto, Saito, & Katsuki, 2010).
Material Science and Surface Functionalization : Bala et al. (2010) described the synthesis of a novel bisphosphonic acid alkene monomer, illustrating the role of similar phosphonic acids in the development of new materials and surface functionalization technologies (Bala, Kashemirov, & McKenna, 2010).
NMR Spectroscopy Applications : Chruszcz et al. (2003) conducted experimental and calculated NMR spectra of compounds similar to [(1E)-3-(hydroxyamino)prop-1-en-1-yl]phosphonic acid, highlighting its utility in structural and analytical chemistry (Chruszcz, Barańska, Czarniecki, & Proniewicz, 2003).
Phosphorus Chemistry and Catalysis : Research by Monbaliu et al. (2010) focused on the hetero-Diels-Alder reactions involving derivatives of [(1E)-3-(hydroxyamino)prop-1-en-1-yl]phosphonic acid, underlining their importance in the synthesis of aminophosphonic compounds, which have potential in medicinal chemistry (Monbaliu, Tinant, & Marchand‐Brynaert, 2010).
Stability and Reactivity Studies : Popov et al. (2001) conducted a critical evaluation of stability constants of various phosphonic acids, including compounds related to [(1E)-3-(hydroxyamino)prop-1-en-1-yl]phosphonic acid, which is crucial for understanding their reactivity and applications in different chemical processes (Popov, Rönkkömäki, & Lajunen, 2001).
Safety and Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements associated with this compound include H302, H312, H315, H319, H332, H335 . These indicate that the compound may be harmful if swallowed, in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .
Propriétés
IUPAC Name |
[(E)-3-(hydroxyamino)prop-1-enyl]phosphonic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8NO4P/c5-4-2-1-3-9(6,7)8/h1,3-5H,2H2,(H2,6,7,8)/b3-1+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSFPUYYGGRYBCD-HNQUOIGGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=CP(=O)(O)O)NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(/C=C/P(=O)(O)O)NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8NO4P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(1E)-3-(hydroxyamino)prop-1-en-1-yl]phosphonic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![7-bromo-4-chloro-9H-pyrimido[4,5-b]indole](/img/structure/B2467191.png)
![N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,3-dimethoxybenzamide](/img/structure/B2467192.png)
![ethyl 3-(5-methyl-2H-pyrazolo[3,4-b]pyridin-2-yl)propanoate](/img/structure/B2467193.png)


![(E)-N-[2-(2,3-Dihydro-1H-inden-2-yl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2467196.png)

